N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Description
N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a structurally complex molecule featuring a piperazine core substituted with a 4-fluorophenyl group, a furan-2-yl moiety, and an oxalamide bridge linked to a pyrrolidinone-containing side chain. Structural determination methods, such as X-ray crystallography using SHELX software (commonly employed for small-molecule refinement), may be critical for elucidating its conformation .
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN5O4/c26-19-6-8-20(9-7-19)29-13-15-30(16-14-29)21(22-4-2-17-35-22)18-28-25(34)24(33)27-10-3-12-31-11-1-5-23(31)32/h2,4,6-9,17,21H,1,3,5,10-16,18H2,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWGYFSAHAQSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, commonly referred to as FPEPO , is a synthetic organic compound notable for its complex structure and potential pharmacological properties. This compound features a piperazine ring, a furan moiety, and an oxalamide group, which collectively contribute to its biological activity.
Chemical Structure
The molecular formula of FPEPO is , with a molecular weight of approximately 456.5 g/mol. The structure includes several functional groups that are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 877632-33-2 |
Synthesis
The synthesis of FPEPO involves multiple steps, including the formation of the piperazine ring, attachment of the furan moiety, and the construction of the oxalamide group. The initial step typically begins with the reaction of 4-fluoroaniline with piperazine, followed by alkylation with a furan derivative under specific conditions to yield the target compound .
FPEPO's biological activity is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may function as an antagonist in pathways related to programmed cell death (PD-1/PD-L1), which is critical in cancer immunotherapy .
In Vitro Studies
In vitro assays have demonstrated that FPEPO exhibits significant inhibitory effects on cell proliferation and induces apoptosis in cancer cell lines. For instance, a study indicated that FPEPO could effectively rescue mouse splenocytes in the presence of recombinant PD-1/PD-L1, achieving up to 92% rescue at concentrations of 100 nM .
In Vivo Studies
Although comprehensive in vivo studies are still limited, initial animal studies have shown promising results regarding its efficacy in tumor models. The compound has been noted for its potential to enhance immune response against tumors by modulating immune checkpoints.
Case Studies
Several case studies have reported on the efficacy and safety profile of FPEPO:
- Case Study on Antitumor Activity : In a recent study involving murine models, FPEPO was administered at varying doses. Results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups .
- Toxicity Assessment : Toxicity studies revealed that FPEPO had a favorable safety profile at therapeutic doses, with minimal adverse effects observed in treated animals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Example 53 (Patent US12/036594): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide shares functional similarities with the target compound:
- Fluorophenyl groups : Both incorporate fluorinated aromatic rings, which enhance metabolic stability and receptor binding affinity.
- Heterocyclic cores : The pyrazolo-pyrimidine in Example 53 vs. piperazine in the target compound.
- Amide linkages : Example 53 uses a benzamide group, whereas the target employs an oxalamide bridge.
Pharmacological Implications : Example 53’s chromen-4-one and pyrazolo-pyrimidine motifs suggest kinase inhibition or anticancer activity , while the target compound’s piperazine-oxalamide framework may favor CNS targeting (e.g., serotonin or dopamine receptor modulation).
Azetidione Derivatives with Piperazine Moieties
A study by Rashmin Khanam et al. synthesized N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide, which shares:
- Piperazine subunit : Both compounds utilize piperazine for conformational flexibility and receptor interaction.
- Amide bonds : The azetidione derivative employs an acetamide linker, contrasting with the oxalamide in the target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
